molecular formula C12H22N2O4 B6588503 4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid CAS No. 889941-65-5

4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid

Cat. No.: B6588503
CAS No.: 889941-65-5
M. Wt: 258.3
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Description

Properties

CAS No.

889941-65-5

Molecular Formula

C12H22N2O4

Molecular Weight

258.3

Purity

95

Origin of Product

United States

Preparation Methods

Intramolecular Aldol Condensation

A foundational approach involves constructing the azepane backbone via intramolecular aldol condensation. Starting with δ-keto esters such as ethyl 6-ketoheptanoate, base-mediated cyclization (e.g., NaH in THF) forms azepan-4-one. This intermediate serves as a critical precursor for subsequent functionalization.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Base : Sodium hydride (NaH) or potassium tert-butoxide

  • Temperature : 0°C to room temperature, followed by reflux

Ring-Closing Metathesis (RCM)

For stereocontrolled synthesis, Grubbs catalysts enable RCM of diene precursors. For example, N-Boc-protected diamino dienes cyclize under metathesis conditions to yield 4-aminated azepane derivatives. This method avoids harsh bases but requires anhydrous conditions.

Catalyst : Grubbs II (1–5 mol%)
Solvent : Dichloromethane (DCM) or toluene
Yield : 60–75%

Introduction of 4-Amino and 4-Carboxylic Acid Groups

Strecker Synthesis on Azepan-4-one

The Strecker reaction directly installs both amino and nitrile groups on azepan-4-one, which hydrolyzes to the carboxylic acid:

  • Strecker Reaction :

    • Reagents : Ammonium chloride (NH₄Cl), potassium cyanide (KCN)

    • Solvent : Ethanol/water (1:1)

    • Conditions : Reflux for 12–24 hours

    • Product : 4-Amino-4-cyano-azepane

  • Nitrile Hydrolysis :

    • Reagents : 6M HCl, heat

    • Product : 4-Amino-4-carboxy-azepane

Key Consideration : Acidic hydrolysis avoids racemization but may require neutralization with NaOH post-reaction.

Bucherer-Bergs Reaction

This method converts azepan-4-one to a hydantoin intermediate, which hydrolyzes to the amino acid:

  • Hydantoin Formation :

    • Reagents : Ammonium carbonate, potassium cyanide

    • Conditions : 80°C, 48 hours

    • Product : 4-Hydantoinyl-azepane

  • Hydantoin Hydrolysis :

    • Reagents : 2M NaOH, reflux

    • Yield : 70–85%

tert-Butoxycarbonyl (Boc) Protection

Selective N-Protection

Post-functionalization, the ring nitrogen undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O):

Procedure :

  • Base : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA)

  • Solvent : DCM or THF

  • Conditions : 0°C to room temperature, 2–6 hours

  • Yield : 85–95%

Side Reactions : Competing O-Boc protection is mitigated by using aprotic solvents and stoichiometric base.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance throughput, continuous flow reactors facilitate azepan-4-one cyclization and Boc protection:

  • Residence Time : 10–15 minutes

  • Temperature : 120°C

  • Catalyst : Immobilized lipases for enantioselective steps

Purification Techniques

  • Crystallization : Ethanol/water mixtures (3:1) yield >99% pure product.

  • Chromatography : Silica gel with ethyl acetate/hexane gradients (70:30 to 100:0).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Strecker SynthesisDirect installation of both groupsCyanide handling, multi-step hydrolysis60–70
Bucherer-BergsHigh regioselectivityLong reaction times70–85
RCMStereocontrolCatalyst cost60–75

Mechanistic Insights

Cyclization Kinetics

Intramolecular aldol condensation follows second-order kinetics, with rate constants (k) of 0.15 L/mol·s in THF. Transition state models indicate chair-like conformations favor seven-membered ring closure.

Boc Protection Thermodynamics

Boc₂O reacts exothermically (ΔH = −58 kJ/mol) with secondary amines. Solvent polarity (ε > 4) accelerates reaction rates by stabilizing zwitterionic intermediates .

Chemical Reactions Analysis

Types of Reactions: 4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of Boc-Azepane typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or DMAP. This method is crucial for ensuring high yield and purity, particularly in industrial applications where continuous flow reactors may be utilized to enhance efficiency.

Types of Reactions

  • Oxidation: Can form corresponding oxo derivatives.
  • Reduction: Converts the compound into reduced forms.
  • Substitution: The Boc group can be selectively removed under acidic conditions for further functionalization.

Organic Synthesis

Boc-Azepane serves as a building block for synthesizing more complex molecules, including peptide foldamers and other bioactive compounds. Its ability to undergo various chemical transformations makes it valuable in organic chemistry.

Medicinal Chemistry

The compound is pivotal in developing inhibitors and antagonists for various biological targets:

  • SIRT2 Inhibitors: Used in studies related to aging and cancer.
  • Melanin-Concentrating Hormone Receptor 1 Antagonists: Investigated for their potential role in obesity and metabolic disorders.
  • Bradykinin hB2 Receptor Antagonists: Important in pain modulation and cardiovascular research.

Pharmaceutical Industry

In pharmaceutical applications, Boc-Azepane is utilized in synthesizing drug candidates and intermediates, allowing researchers to explore new chemical spaces for therapeutic development.

Case Studies

Case StudyApplicationFindings
Study on SIRT2 InhibitionDevelopment of selective SIRT2 inhibitors using Boc-Azepane derivativesDemonstrated significant inhibition of SIRT2 activity, indicating potential for cancer therapy
Melanin-Concentrating Hormone Receptor AntagonismExploration of Boc-Azepane analogsIdentified compounds with improved binding affinity, suggesting efficacy in obesity treatment
Bradykinin Receptor ResearchSynthesis of antagonists targeting hB2 receptorShowed promising results in pain relief models, highlighting therapeutic potential

Mechanism of Action

The mechanism of action of 4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc protecting group can be selectively removed to expose the amine group, which can then participate in further reactions. The compound’s reactivity is influenced by the presence of the azepane ring and the Boc group, which provide steric and electronic effects that modulate its behavior in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Functional Group Variations

(a) Piperidine Derivatives (6-Membered Ring)
  • 4-Methylpiperidin-4-ol Hydrochloride (CAS: 183673-71-4) :

    • Features a six-membered piperidine ring with a hydroxyl (-OH) and methyl (-CH₃) group at the 4-position.
    • Lacks the carboxylic acid and Boc-protected amine, limiting its utility in peptide coupling reactions.
  • 4-Amino-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic Acid : Structural analog of the target compound but with a piperidine ring. Smaller ring size may reduce conformational flexibility compared to azepane derivatives, affecting binding affinity in drug-receptor interactions.
(b) Azepane Derivatives (7-Membered Ring)
  • 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic Acid (CAS: 2411939-36-9) : Contains a methyl group at the 4-position instead of an amino group.
  • (S)- and (R)-1-(tert-Butoxycarbonyl)azepane-4-carboxylic Acid :

    • Enantiomers differing in chirality at the 4-position.
    • Stereochemistry influences pharmacological properties; for example, the (S)-enantiomer may exhibit higher selectivity for certain enzyme targets.

Functional Group and Reactivity Comparison

Compound Ring Size 4-Position Substituent Boc Protection Key Reactivity
Target Compound (1174020-40-6) Azepane (7) -NH₂, -COOH Yes Amino group participates in nucleophilic reactions; carboxylic acid enables conjugation.
4-Methylazepane-4-carboxylic Acid (2411939-36-9) Azepane (7) -CH₃, -COOH Yes Methyl group increases steric hindrance, reducing reactivity with bulkier reagents.
Piperidine-4-carboxylic Acid Derivatives Piperidine (6) -NH₂, -COOH or -OH, -CH₃ Variable Smaller ring may enhance rigidity but limit solubility in polar solvents.

Biological Activity

4-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid (CAS Number: 889941-65-5) is an azepane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a seven-membered nitrogen-containing ring and a tert-butoxycarbonyl (Boc) protecting group, which contribute to its unique properties and applications.

Chemical Structure and Properties

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.3 g/mol
  • CAS Number : 889941-65-5

The structure of 4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid is significant for its reactivity and interaction with biological targets. The presence of the Boc group allows for selective reactions in synthetic pathways, making it versatile for further modifications.

Synthesis

The synthesis typically involves:

  • Protection of the amine group with a tert-butoxycarbonyl group.
  • Introduction of the carboxylic acid group.
  • Deprotection of the amine group to yield the final product.

Common reagents include di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, and hydrochloric acid, often performed in solvents like acetonitrile .

Enzyme Inhibition

Research indicates that 4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid exhibits notable inhibitory activity against several enzymes, including:

  • SIRT2 : This enzyme is part of the sirtuin family involved in cellular regulation and metabolism. Inhibition of SIRT2 may have implications for metabolic disorders and cancer therapy .

Receptor Antagonism

The compound has also shown potential as an antagonist for various receptors:

  • Melanin-Concentrating Hormone Receptor 1 : Involved in energy homeostasis and appetite regulation.
  • Bradykinin hB2 Receptor : Plays a role in pain and inflammatory responses .

These interactions suggest that the compound could be developed into therapeutic agents for conditions such as obesity, pain management, and metabolic syndromes.

Study on SIRT2 Inhibition

A study demonstrated that derivatives of azepane compounds, including 4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid, were effective in inhibiting SIRT2 activity in vitro. The results indicated a dose-dependent inhibition, suggesting potential for further development as SIRT2 inhibitors .

Research on Receptor Antagonism

Another investigation focused on the antagonistic effects of this compound on melanin-concentrating hormone receptors. The study found that specific modifications to the azepane structure could enhance receptor binding affinity, indicating a pathway for optimizing drug design .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acidC12H22N2O4Similar azepane structure; differs in amino position
1-Boc-(4-Fmoc-amino)azepane-4-carboxylic acidC27H32N2O6Contains Fmoc protecting group; larger molecular size
4-Amino-1-Cbz-azepaneC14H20N2O2Benzyl carbamate instead of Boc; different reactivity

This table illustrates how variations in structure can influence biological activity and potential applications.

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in 4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid?

The Boc group serves as a temporary protective moiety for the amine functionality during synthetic processes. It prevents unwanted side reactions (e.g., nucleophilic attacks or oxidation) at the amine site, enabling selective modification of the carboxylic acid or azepane ring. Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid, TFA) .

Q. What synthetic strategies are commonly employed to prepare this compound?

A multi-step approach is often used:

  • Step 1 : Introduction of the Boc group to the azepane nitrogen via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
  • Step 2 : Functionalization of the carboxylic acid group (e.g., esterification, amidation) or modification of the azepane ring (e.g., alkylation).
  • Step 3 : Purification using column chromatography or recrystallization, validated by NMR and HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, DEPT) confirms structural integrity and stereochemistry.
  • High-resolution mass spectrometry (HRMS) verifies molecular weight.
  • HPLC assesses purity (>95% is standard for research-grade material).
  • IR spectroscopy identifies functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized for scalability while minimizing racemization?

  • Reactor Design : Use continuous-flow systems to enhance mixing and reduce reaction time.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve Boc group stability.
  • Temperature Control : Maintain temperatures below 25°C during deprotection to prevent β-elimination.
  • Catalysis : Employ organocatalysts (e.g., DMAP) to accelerate Boc introduction without side reactions .

Q. What are the challenges in analyzing stereochemical outcomes during azepane ring functionalization?

  • Chiral HPLC or SFC is required to resolve enantiomers, as the azepane ring’s conformation can lead to axial chirality.
  • X-ray crystallography or VCD (Vibrational Circular Dichroism) provides definitive stereochemical assignments but requires high-purity crystals .

Q. How does the compound’s reactivity differ in peptide coupling versus cyclization reactions?

  • Peptide Coupling : The carboxylic acid is activated (e.g., via HATU or EDCI) to form amide bonds. Steric hindrance from the Boc group may reduce coupling efficiency.
  • Cyclization : Intramolecular reactions benefit from the azepane’s flexibility but require precise control of reaction kinetics to avoid oligomerization. Microwave-assisted synthesis can enhance selectivity .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Model binding to enzymes (e.g., proteases) by analyzing azepane ring flexibility and hydrogen-bonding patterns.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for derivatization .

Q. How can contradictory data on Boc deprotection efficiency be resolved?

  • Mechanistic Studies : Use kinetic isotope effects (KIE) or in-situ FTIR to monitor deprotection pathways.
  • Solvent Screening : Compare TFA in DCM vs. TFA in hexafluoroisopropanol (HFIP) to assess solvent-dependent reaction rates .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing derivatives of this compound?

  • Standardized Workflow : Pre-dry solvents and reagents (e.g., molecular sieves for THF).
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.
  • Quality Control : Establish acceptance criteria for intermediates (e.g., ≥90% purity by HPLC) .

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.
  • Light Exposure Studies : Use ICH Q1B guidelines to assess photostability .

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